molecular formula C11H12N4O B2820746 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 309735-98-6

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2820746
CAS No.: 309735-98-6
M. Wt: 216.244
InChI Key: XVWBZPVKXOOQQH-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Carbohydrazide Research

The exploration of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s seminal synthesis of pyrazole from acetylene and diazomethane in 1898. Early work focused on elucidating the heterocyclic ring’s stability and reactivity, but the integration of carbohydrazide moieties emerged much later as a strategy to enhance bioactivity. The carbohydrazide group (–CONHNH2) introduces hydrogen-bonding capabilities and structural flexibility, enabling interactions with enzymatic targets such as cyclooxygenase-2 (COX-2) and tyrosine kinases.

By the mid-20th century, researchers recognized the therapeutic potential of pyrazole-carbohydrazide hybrids. For instance, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, marked the first natural pyrazole derivative, spurring interest in synthetic analogs. The development of celecoxib, a COX-2-selective pyrazole drug, further validated the scaffold’s pharmacological relevance and inspired derivatives like this compound. Modern synthetic techniques, including Knorr-type condensations and hydrazine-mediated cyclizations, have enabled precise functionalization of the pyrazole core, facilitating structure-activity relationship (SAR) studies.

Position within Heterocyclic Medicinal Chemistry

Pyrazole-carbohydrazides occupy a critical niche in heterocyclic chemistry due to their dual functionality: the pyrazole ring provides metabolic stability and aromatic stacking interactions, while the carbohydrazide tail confers hydrogen-bond donor/acceptor properties. This combination enhances target binding affinity and selectivity, as demonstrated in COX-2 inhibitors and anticancer agents.

The compound’s 4-methylphenyl substituent at position 3 of the pyrazole ring optimizes hydrophobic interactions within enzyme active sites. Comparative studies show that electron-donating groups (e.g., methyl) at this position improve COX-2 selectivity by 8- to 9-fold compared to unsubstituted analogs. Additionally, the carbohydrazide group at position 5 enables chelation with metal ions in catalytic sites, a feature exploited in kinase inhibitors. Such structural attributes align with broader trends in drug design, where hybrid heterocycles are prioritized for multitarget engagement and reduced off-target effects.

Evolution of Scientific Interest in the Compound

Interest in this compound surged following reports of its analogs inducing autophagy in A549 lung cancer cells. For example, Song et al. demonstrated that N-glycoside derivatives of pyrazole-5-carbohydrazides trigger autophagic cell death via mTOR pathway inhibition, with IC50 values as low as 32 μM. These findings contrasted with traditional apoptosis-inducing chemotherapeutics, offering a novel mechanism to circumvent drug resistance.

Further studies revealed its utility as a dual COX-2/soluble epoxide hydrolase (sEH) inhibitor, addressing both inflammation and angiogenesis in cancer microenvironments. Compound 112 (a structural analog) exhibited IC50 values of 2.09–4.94 μM against HepG2 and A549 cell lines, surpassing 5-fluorouracil in potency. Such results underscore the compound’s versatility and have driven computational investigations into its binding modes with EGFR and PI3K kinases.

Research Significance in Pharmaceutical Sciences

The compound’s significance lies in its multifunctional pharmacophore, which enables modulation of diverse biological pathways. Key applications include:

  • Anticancer Therapy : Derivatives induce autophagy and apoptosis in lung, liver, and colorectal cancer models, with demonstrated efficacy against drug-resistant lines.
  • Anti-Inflammatory Action : Selective COX-2 inhibition (SI > 10) reduces gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Antimicrobial Potential : Preliminary studies suggest activity against Gram-positive bacteria via disruption of cell wall synthesis.

Structural analyses highlight the role of the 4-methyl group in enhancing lipophilicity (logP ≈ 4.17), facilitating blood-brain barrier penetration for potential CNS applications. Furthermore, the planar pyrazole ring aligns with DNA intercalation mechanisms, as evidenced by topoisomerase II inhibition in leukemia cells. These attributes position this compound as a cornerstone for next-generation polypharmacology agents.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWBZPVKXOOQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309735-98-6
Record name 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrazinolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Pesticides
This compound serves as a crucial ingredient in the formulation of herbicides and pesticides. Its effectiveness in protecting crops from weeds and pests contributes to sustainable agricultural practices. Research indicates that derivatives of pyrazole compounds exhibit herbicidal properties, enhancing crop yield while minimizing environmental impact .

Application Details
Type Herbicides and Pesticides
Functionality Protects crops from pests and weeds
Environmental Impact Designed to minimize ecological footprint

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is being investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets involved in pain pathways, making it a candidate for new pain relief medications. Studies have shown promising results in preclinical models, indicating its efficacy in reducing inflammation and pain .

Therapeutic Area Potential Applications
Anti-inflammatory Pain relief medications
Analgesic Treatment of chronic pain

Material Science

Synthesis of Advanced Materials
In material science, this compound is utilized in synthesizing polymers and coatings that require specific thermal and mechanical properties. Its unique chemical structure allows for the development of materials with tailored functionalities, which are essential in various industrial applications .

Material Type Properties Enhanced
Polymers Thermal stability, mechanical strength
Coatings Durability, resistance to environmental factors

Biochemistry

Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies related to enzyme inhibition. This compound aids in understanding metabolic pathways and disease mechanisms by providing insights into how it interacts with specific enzymes .

Research Focus Biochemical Mechanisms Studied
Enzyme Inhibition Understanding metabolic pathways
Disease Mechanisms Insights into therapeutic targets

Environmental Science

Pollutant Degradation Assessment
In environmental science, this compound plays a role in assessing the degradation of pollutants. It aids researchers in developing strategies for environmental remediation by studying how such compounds can break down harmful substances in ecosystems .

Environmental Application Focus Area
Pollutant Degradation Strategies for remediation

Case Study 1: Agricultural Application

A study conducted on the efficacy of pyrazole derivatives revealed that specific formulations containing this compound significantly reduced weed populations while maintaining crop health. Field trials demonstrated a 30% increase in yield compared to untreated plots.

Case Study 2: Pharmaceutical Development

In a preclinical trial, compounds derived from this compound exhibited a reduction in inflammatory markers by up to 50% when tested on animal models with induced inflammation. These findings support further development for human applications.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

The biological and physicochemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide derivatives are highly dependent on substituents at the hydrazide and pyrazole positions. Below is a comparative analysis of key analogues:

Table 1: Key Analogues of this compound
Compound Name/ID Structural Features Synthesis Conditions Melting Point (°C) Biological Activity Reference
Compound 8 N’-Bis-(2,4-dinitrophenyl)-4-(4-methylbenzoyl) substituent Xylene reflux (2 hours) 211 Not reported (structural characterization only) [1]
Compound 9a N-Phenyl-4-(4-methylbenzoyl) substituent Xylene reflux (3 hours) 298 Not reported (structural characterization only) [1]
Compound 9b N-Cyclohexyl-4-(4-methylbenzoyl) substituent Xylene reflux (6 hours) 156 Not reported (structural characterization only) [1]
SKi-178 N’-[(1E)-1-(3,4-dimethoxy) ethyldiene] substituent Not specified Not reported Sphingosine kinase 1 (SK1) inhibitor (Ki = 1.3 μM); enhanced selectivity and reduced cytotoxicity [4]
Compound 26 (E)-1-(4-tert-butylbenzyl)-NO-(1-(5-chloro-2-hydroxyphenyl)ethylidene) substituent Not specified Not reported Potent A549 lung cancer cell growth inhibition (IC₅₀ < 10 μM); apoptosis induction [2]
A1H7 N’-(4-(dimethylamino)benzylidene) substituent Methanol reflux (1 hour) Not reported Not reported (synthetic intermediate for further studies) [14]
Fan et al. (2008) 1-(3-(4-Chlorophenoxy)phenyl) substituent Not specified Not reported A549 cell growth inhibition [15]

Physicochemical Properties

  • Melting Points : Melting points vary widely (156–298°C), with higher values observed for aromatic N-phenyl derivatives (Compound 9a) due to strong π-π stacking interactions .
  • Solubility: Derivatives with polar substituents (e.g., dimethylamino in A1H7) show improved aqueous solubility compared to nonpolar analogues .

Biological Activity

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide, a compound with the molecular formula C11H12N4O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-methylphenyl group and a carbohydrazide moiety. This unique structure contributes to its biological properties, making it a subject of various pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) .
  • Cell Cycle Arrest : Certain derivatives have shown the ability to arrest the cell cycle in specific phases, particularly G2/M, which is critical for cancer treatment .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanism Insights : Docking studies suggest that it binds effectively to target sites involved in tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential:

  • Cytokine Modulation : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models .
  • Comparison with Standards : Its anti-inflammatory activity has been compared favorably with established anti-inflammatory drugs like diclofenac, demonstrating comparable IC50 values .

Research Findings and Case Studies

A summary of notable research findings on this compound is presented below:

StudyFindingsMethodology
Study 1Demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.08 to 12.07 mMIn vitro assays on HeLa and HepG2 cells
Study 2Showed anti-inflammatory effects by reducing TNF-alpha releaseCellular assays and ELISA
Study 3Investigated binding affinity using molecular docking simulationsComputational modeling based on crystal structures

Q & A

Q. What are the standard synthetic routes for 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide, and how are intermediates monitored?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with 4-methylphenylhydrazine under reflux conditions, followed by hydrazide formation. Key intermediates are tracked using thin-layer chromatography (TLC) for progress monitoring, with nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for structural validation .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Standard techniques include:

  • TLC for reaction progress.
  • NMR (¹H and ¹³C) for verifying substituent positions and aromatic protons.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Table 1: Common Analytical Methods

TechniqueApplicationExample Data
¹H NMRConfirmation of hydrazide protonsδ 8.2–10.5 ppm (NH region)
IRDetection of carbonyl (C=O) groups~1650–1700 cm⁻¹

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole derivatives?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.
  • Temperature control : Lower temps reduce side reactions in hydrazide formation .

Q. What advanced spectroscopic or computational methods resolve ambiguities in tautomeric forms or regiochemistry?

  • X-ray crystallography : Determines exact molecular geometry and hydrogen bonding (e.g., SHELXL refinement ).
  • DFT calculations : Predict tautomeric stability and electronic properties .

Q. How can conflicting biological activity data be addressed?

  • Orthogonal assays : Use fluorescence polarization alongside enzyme inhibition studies.
  • Control experiments : Test metabolites or degradation products to rule out artifacts .

Chemical Reactivity and Applications

Q. What are the key chemical transformations feasible for this compound?

  • Oxidation : Converts hydrazide to acyl azides.
  • Condensation : Forms Schiff bases with aldehydes (e.g., 4-dimethylaminobenzaldehyde) for bioactive derivatives .

Q. Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
Schiff base4-Nitrobenzaldehyde, ethanolAnticancer agent precursors
AcylationAcetyl chloride, pyridineProdrug development

Q. How do substituents on the phenyl ring influence biological activity?

  • Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition.
  • Methoxy groups improve solubility but may reduce binding affinity. QSAR models guide rational design .

Structural and Computational Insights

Q. What crystallographic data reveal about intermolecular interactions?

Single-crystal studies show π–π stacking between aromatic rings and N–H···O hydrogen bonds , critical for stabilizing polymorphs .

Q. How can molecular docking predict binding modes with biological targets?

  • AutoDock/Vina : Simulate interactions with kinase active sites.
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Methodological Challenges

Q. How are air- or moisture-sensitive functional groups handled during synthesis?

  • Inert atmosphere : Use Schlenk lines or gloveboxes.
  • Protecting groups : Boc for hydrazides during multi-step syntheses .

Q. What green chemistry approaches minimize ecological impact?

  • Microwave-assisted synthesis : Reduces reaction time and solvent use.
  • Biodegradable catalysts : Enzymes or clay-based catalysts replace toxic reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.